Home > Products > Screening Compounds P77631 > 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid - 2384724-24-5

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid

Catalog Number: EVT-2809580
CAS Number: 2384724-24-5
Molecular Formula: C8H5BrFNO3
Molecular Weight: 262.034
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1)

Compound Description: C1 is a novel derivative of 5-aminosalicylic acid (5-ASA) exhibiting potent anti-inflammatory activity. Studies highlight its in vivo inhibition of myeloperoxidase, comparable to indomethacin []. Its pharmacokinetic profile reveals an elimination half-life of approximately 0.9 hours and a clearance of 24 mL/min after intravenous administration in rats []. Oral administration of C1 in rats demonstrates high bioavailability and distribution to tissues, suggesting its suitability for treating ulcerative colitis and Crohn's disease [].

3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone

Compound Description: This compound exhibits antitumor activity against A549, BGC-823, and HepG-2 cancer cell lines []. Synthesized by condensing 3-fluorobenzoic acid and 4-morpholino-1H-indazol-3-amine, its molecular structure has been confirmed through single-crystal X-ray diffraction [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4)

Compound Description: Compound 4 exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin []. Its synthesis involves an unexpected ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (3) in the presence of sulfuric acid [].

2-Amino-1(4-Bromo-phenyl)-5-oxo-4,5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester

Compound Description: This compound belongs to the pyrrole derivative family, which exhibits a broad spectrum of biological activities, including anticancer, antidiabetic, aldose reductase inhibition, anti-inflammatory, and analgesic properties [, ]. Crystal structure analysis revealed a monoclinic crystal system with the space group P21/c []. The molecule adopts a trans conformation, stabilized by intra- and intermolecular hydrogen bonds [].

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate

Compound Description: Synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate, this compound's structure was characterized by various techniques, including elemental analysis, FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction []. Crystallizing in the orthorhombic space group Pbca, it forms a two-dimensional network through N–H…O hydrogen bonds [].

2-Amino-2-oxoacetic Acid (Oxamic Acid)

Compound Description: Oxamic acid is an active pharmaceutical ingredient known for its inhibition of lactic dehydrogenase (LDH) []. It interferes with tumor cell metabolic pathways and shows anticancer activity against nasopharyngeal carcinoma (NPC) cells in vitro []. Furthermore, its potential as a therapeutic agent for type 2 diabetes is being explored [].

(S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB, [(76)Br]5)

Compound Description: This novel compound serves as a potential PET tracer for brain tumor imaging []. It exhibits mixed amino acid transport through systems A and L, demonstrating higher uptake in DBT tumors compared to the known system A tracer, IVAIB []. Small animal PET studies using BrVAIB show promising results for brain tumor visualization [].

Compound Description: This series of compounds acts as potent inhibitors of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism []. These compounds exhibit significant potential as neuroprotective agents due to their ability to inhibit kynurenine-3-hydroxylase and prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages [].

N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) and Analogues

Compound Description: Compound 4 and its nonclassical analogues (5-13) demonstrate potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes for DNA synthesis []. Notably, compound 4 is recognized as the most potent dual inhibitor of human TS and DHFR known to date [].

BNPS-skatole (3-Bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole)

Compound Description: This reagent is used in peptide sequencing, specifically cleaving peptide bonds after tryptophan, tyrosine, and histidine residues []. The cleavage results in C-terminal lactones, facilitating their attachment to supports for sequencing [].

N-Substituted 4-Bromo-7-azaindoles

Compound Description: These compounds serve as versatile intermediates in synthesizing various 7-azaindole derivatives []. They undergo palladium-catalyzed C–N and C–O bond formation reactions with amides, amines, amino acid esters, and phenols, highlighting their utility in constructing diverse chemical libraries [].

2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

Compound Description: This compound exhibits potent BACE1 inhibitory activity, making it a potential therapeutic agent for Alzheimer's Disease []. Its efficient synthesis utilizes a Friedel-Crafts reaction, DMSO-mediated α-oxidation, aminohydantoin formation, and Suzuki coupling [].

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637 is a novel ATP-sensitive potassium channel opener (KCO) that demonstrates efficacy in suppressing urinary bladder contractions []. It selectively activates KATP channels in bladder smooth muscle cells, inhibiting spontaneous and stimulated bladder contractions [].

Diethyl 4-[(4-Bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886)

Compound Description: NO-1886 is an antilipidemic agent primarily metabolized in rats through mono-hydrolysis of the diethyl phosphonate group [].

4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid

Compound Description: This compound forms dimers in its crystal structure through intermolecular O—H⋯O hydrogen bonding []. C—H⋯O hydrogen bonds are also observed, forming an R 3 3(7) ring [].

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1)

Compound Description: Compound 1 is a key intermediate in synthesizing various biologically active compounds []. Starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, its synthesis involves a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation [].

Compound Description: CSL-3 is a novel bis-bidentate ligand synthesized by condensing 5-aminosalicylic acid with 2,4-dichloro-6-(4-bromophenoxy)-1,3,5-triazine []. It forms coordination polymers with various metal ions, including Zn2+, Cu2+, Ni2+, Co2+, and Mn2+, exhibiting promising microbicidal activities against plant pathogens [].

3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702)

Compound Description: HEC72702 is a potent hepatitis B virus (HBV) capsid inhibitor currently under development as a potential chronic hepatitis B (CHB) therapeutic []. This compound demonstrates improved pharmacokinetic properties and reduced hERG activity compared to its predecessor, GLS4 [].

3-Amino-4-fluorophenylboronic Acid

Compound Description: This compound serves as a valuable building block in organic synthesis, particularly in Suzuki coupling reactions for forming carbon-carbon bonds []. Its synthesis involves bromination of o-fluoronitrobenzene followed by reduction to generate 5-bromo-2-fluoroanilin, which then reacts with tetrahydroxydiboron to yield the desired product [].

3-[(4-Bromo-1-methyl-1H-pyrrol-2-yl­carbonyl)­amino]­propanoic Acid

Compound Description: Synthesized via the condensation of β-alanine methyl ester with 4-bromo-1-methyl-2-(tri­chloro­acetyl)­pyrrole, this compound forms extended ribbons parallel to the a axis in its crystal structure, stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen-bond interactions [].

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739, 7b)

Compound Description: This compound exhibits selective antagonist activity at the neurotensin receptor type 2 (NTS2) []. It demonstrates analgesic effects in various pain models, indicating its potential as a therapeutic agent for managing chronic pain conditions.

N-(4-bromo-2-methylphenyl) butanamide

Compound Description: This compound serves as a crucial intermediate in synthesizing N-butyryl-4-amino-3-methyl-methyl benzoate []. This synthesis involves reacting o-toluidine with butyric acid chloride, followed by bromination and subsequent reaction with carbon monoxide and methanol in the presence of a palladium catalyst [].

2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol

Compound Description: This compound, when complexed with palladium ions, functions as a chemosensor for cyanide detection in blood []. The complex exhibits a distinct color change upon reacting with cyanide ions, enabling both quantitative and qualitative detection [].

2-[(8-Hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-6-Bromo-3(H)-quinazolin-4-one (HAMQ, HL10)

Compound Description: HAMQ acts as a ligand, forming metal chelates with transition metal ions such as Cu2+, Ni2+, Zn2+, Mn2+, and Co2+ []. These metal complexes exhibit antifungal activity [].

3-Bromo-9-oxofluorene-2-carboxylic acid and 2-Bromo-9-oxofluorene-3-carboxylic Acid

Compound Description: These compounds are synthesized from 2-amino-3-bromo-9-oxofluorene and 3-methylfluorene, respectively []. Their structures and properties provide valuable information for understanding the reactivity and potential applications of similar fluorenone derivatives.

Compound Description: BTZP and its N-Mannich base derivatives demonstrate promising antimicrobial and antioxidant activities []. These compounds were synthesized and characterized using various spectroscopic techniques [].

7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate

Compound Description: This compound is a key intermediate in synthesizing cefepime, a fourth-generation cephalosporin antibiotic []. It reacts with an activated ester derived from 2-(2-amino-4-[2-14C]thiazolyl)-2-methoxyiminoacetic acid to yield the penultimate compound in the synthesis of cefepime [].

2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid Hydrobromide

Compound Description: This excitatory amino acid is synthesized from methylbut 2-ynoate, with methyl 3-bromo-5-methylisoxazole-4-carboxylate as a key intermediate []. Its structure and biological activity provide valuable information for understanding excitatory amino acid pharmacology.

2-Amino-5-bromophenylsulphate

Compound Description: This compound is identified as the major urinary metabolite of both 4-bromoaniline and 4-bromo- [carbonyl-13C]-acetanilide in rats [].

N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide (2)

Compound Description: This compound is a key intermediate in the synthesis of 2-amino-3-fluorobenzoic acid [].

Properties

CAS Number

2384724-24-5

Product Name

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid

IUPAC Name

2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.034

InChI

InChI=1S/C8H5BrFNO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2H,11H2,(H,13,14)

InChI Key

YMAUWUUBQZRFAS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=O)C(=O)O)N)F)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.